Sulfur fluoride oxide

Vue d'ensemble

Description

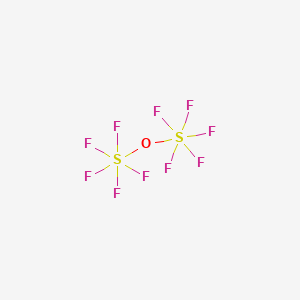

Sulfur fluoride oxide, also known as thionyl tetrafluoride, is an inorganic compound with the chemical formula SOF₄. It is a colorless gas with a distorted trigonal bipyramidal molecular shape. The compound is notable for its high reactivity and unique structural properties, making it a subject of interest in various scientific fields .

Méthodes De Préparation

Sulfur fluoride oxide can be synthesized through several methods:

Direct Reaction with Fluorine Gas: One of the primary methods involves the reaction of thionyl fluoride with fluorine gas.

Heating Sulfur Hexafluoride: Another method involves heating sulfur hexafluoride with air to 400°C.

Electrolysis: this compound can also be produced by electrolyzing hydrogen fluoride with a solution of sulfur dioxide.

Analyse Des Réactions Chimiques

Sulfur fluoride oxide undergoes various chemical reactions:

Hydrolysis: When exposed to water, this compound reacts to form hydrofluoric acid, sulfurofluoridic acid, and sulfuryl difluoride.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.

Applications De Recherche Scientifique

Sulfur fluoride oxide has several applications in scientific research:

SuFEx Click Chemistry: Sulfur (VI) fluoride exchange (SuFEx) click chemistry utilizes this compound for the efficient and selective formation of sulfur (VI) linkages.

Material Science: The compound is used in the synthesis of functionalized materials due to its reactivity and stability.

Medicinal Chemistry: This compound is employed in drug discovery and development, particularly for creating stable and bioactive molecules.

Mécanisme D'action

The mechanism of action of sulfur fluoride oxide involves its high reactivity due to the presence of sulfur in a high oxidation state (VI). This high oxidation state contributes to the compound’s inertness and resistance to hydrolysis under physiological conditions . The compound acts as an electrophilic warhead, engaging with nucleophiles to form stable sulfur (VI) linkages .

Comparaison Avec Des Composés Similaires

Sulfur fluoride oxide can be compared with other similar compounds:

Sulfuryl Fluoride (SO₂F₂): Unlike this compound, sulfuryl fluoride is more resistant to hydrolysis and has different applications, such as in fumigation.

Sulfur Hexafluoride (SF₆): Sulfur hexafluoride is a stable, inert gas used primarily as an electrical insulator.

Thionyl Fluoride (SOF₂): Thionyl fluoride is another related compound, but it has different reactivity and applications compared to this compound.

This compound stands out due to its unique structural properties and high reactivity, making it a valuable compound in various scientific and industrial applications.

Propriétés

IUPAC Name |

pentafluoro-(pentafluoro-λ6-sulfanyl)oxy-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F10OS2/c1-12(2,3,4,5)11-13(6,7,8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLKWLFYAJMZAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O(S(F)(F)(F)(F)F)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195133 | |

| Record name | Sulfur fluoride oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42310-84-9 | |

| Record name | Sulfur fluoride oxide (S2F10O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42310-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur fluoride oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042310849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur fluoride oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Chlorobenzo[D]thiazol-2-ylthio)propanamide](/img/structure/B1622903.png)